N-(2-bromophenyl)-4-(dimethylamino)benzamide
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Overview
Description
N-(2-bromophenyl)-4-(dimethylamino)benzamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a benzamide structure with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-(dimethylamino)benzamide typically involves a multi-step process:
Bromination: The initial step involves the bromination of aniline to produce 2-bromoaniline. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Acylation: The 2-bromoaniline is then acylated with 4-(dimethylamino)benzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amide group.
Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Major Products
Substitution: Formation of N-(2-substituted phenyl)-4-(dimethylamino)benzamide derivatives.
Reduction: Formation of N-(2-phenyl)-4-(dimethylamino)benzamide.
Oxidation: Formation of this compound N-oxide.
Scientific Research Applications
Chemistry
N-(2-bromophenyl)-4-(dimethylamino)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through cross-coupling reactions.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism by which N-(2-bromophenyl)-4-(dimethylamino)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the dimethylamino group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4-(dimethylamino)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-fluorophenyl)-4-(dimethylamino)benzamide: Contains a fluorine atom, offering different reactivity and properties.
N-(2-iodophenyl)-4-(dimethylamino)benzamide: Features an iodine atom, which can affect its chemical behavior and applications.
Uniqueness
N-(2-bromophenyl)-4-(dimethylamino)benzamide is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in specific synthetic applications where bromine’s reactivity is advantageous.
Properties
IUPAC Name |
N-(2-bromophenyl)-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-18(2)12-9-7-11(8-10-12)15(19)17-14-6-4-3-5-13(14)16/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOWTVUOCPGLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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